1,16-十六二硫醇

描述

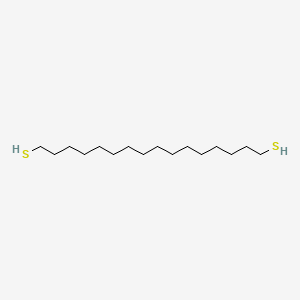

1,16-Hexadecanedithiol is a compound that is structurally related to 1,16-hexadecanediol, which is known to exhibit a solid-solid phase transition. The phase transition and the high-temperature phase of 1,16-hexadecanediol have been studied using X-ray diffraction experiments and dielectric constant measurements, suggesting a rotator phase similar to that observed in n-higher alcohols .

Synthesis Analysis

Although the provided papers do not directly discuss the synthesis of 1,16-Hexadecanedithiol, they do provide insights into related compounds. For example, the synthesis of complex macrocyclic compounds such as 1,4,7,10,

科学研究应用

相变性质

1,16-十六二硫醇表现出固-固相变,这对于理解材料在不同温度下的结构性质至关重要。研究已使用 X 射线衍射和介电常数测量来研究其高温相,揭示了独特的分子排列和高介电常数值 (小林和中村,1995)。

生化转化

该化合物在生化转化中起作用,例如将正构烷烃转化为 α,ω-二酸。涉及细胞色素 P450 52A3 的研究表明其转化为各种代谢物,包括 1,16-十六二硫醇 (Scheller 等,1998)。

放射性化合物的合成

1,16-十六二硫醇参与合成放射性化合物,如 1-14C-17-碘十七烷酸,用于各种研究和医疗应用。这涉及用于纯化的取代反应和水解过程 (舒尔茨、马库拉和费因恩德根,1989)。

纳米技术和材料科学

在纳米技术和材料科学领域,1,16-十六二硫醇用于烷基二硫醇交联金纳米粒子网络的老化。了解它与金纳米粒子的相互作用以及不同条件下的老化过程对于开发先进材料至关重要 (约瑟夫、古斯和内勒斯,2009)。

晶体结构形成

该化合物还影响 α,γ-二取代正构烷烃中晶体结构的形成。对相关化合物的晶体和分子结构的研究提供了末端基团对晶体结构形成的影响的见解 (小林、山本和中村,1995)。

作用机制

Target of Action

1,16-Hexadecanedithiol (HDDT) is an alkanethiol that primarily targets surface atoms . It is majorly used to immobilize these atoms by attaching its thiol groups .

Mode of Action

The compound interacts with its targets by forming self-assembled monolayers (SAMs) . This process involves the attachment of the thiol groups of HDDT to the surface atoms, facilitating the formation of SAMs .

Biochemical Pathways

The formation of sams can influence various biochemical processes by altering the properties of the surface on which the atoms are immobilized .

Result of Action

The primary result of the action of 1,16-Hexadecanedithiol is the formation of self-assembled monolayers (SAMs) on the surface of atoms . This can lead to the immobilization of the surface atoms , which can have various molecular and cellular effects depending on the specific context and environment.

安全和危害

1,16-Hexadecanedithiol is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (STOT SE 3). It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area. Protective gloves, eye protection, and face protection should be worn when handling this substance .

属性

IUPAC Name |

hexadecane-1,16-dithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34S2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h17-18H,1-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRUFBZERGYUAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCS)CCCCCCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80512070 | |

| Record name | Hexadecane-1,16-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79028-45-8 | |

| Record name | Hexadecane-1,16-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,16-Hexadecanedithiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1,16-Hexadecanedithiol interact with gold nanoparticles, and what are the implications for sensing applications?

A1: 1,16-Hexadecanedithiol forms self-assembled monolayers (SAMs) on gold nanoparticles through strong gold-sulfur interactions. [] These SAMs serve as interlinkers, creating a network of nanoparticles. This network structure is sensitive to changes in its environment, making it suitable for sensing applications. For example, the research demonstrates that 1,16-Hexadecanedithiol-linked gold nanoparticle films exhibit sensitivity towards various analytes, including toluene and 1-propanol. []

Q2: What happens to the sensing properties of 1,16-Hexadecanedithiol interlinked gold nanoparticle films when stored under ambient conditions?

A2: Storing 1,16-Hexadecanedithiol interlinked gold nanoparticle films under ambient conditions leads to significant changes in their sensing properties. X-ray photoelectron spectroscopy (XPS) analysis revealed oxidation of sulfur and carbon, accompanied by the incorporation of nitrogen within the film. [] This oxidation, attributed to ozone exposure, destabilizes the nanoparticle network and alters the particle/organic interface, impacting its interaction with gases. Consequently, the film's selectivity shifts towards hydrophilic vapors, and it develops sensitivity towards hydrogen sulfide. []

Q3: Beyond gold nanoparticles, has 1,16-Hexadecanedithiol been explored in conjunction with other nanomaterials?

A3: Yes, 1,16-Hexadecanedithiol has been successfully employed to modify the surface of CdSe/ZnS (core/shell) quantum dots (QDs). [] This surface modification via ligand exchange replaces the original ligands (TOPO/TOP) and leads to significantly enhanced photoluminescent (PL) efficiency and improved storage stability of the QDs. [] The enhanced performance is attributed to both surface passivation and the potential formation of cross-linked dimer/trimer clusters mediated by the dithiol molecules. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3Ar,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B1338000.png)

![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1338025.png)